molecular formula C18H18O6 B14081922 Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate

Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B14081922
M. Wt: 330.3 g/mol
InChI Key: VXRCUNVPJDRFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate is a chemical compound with the molecular formula C16H14O5. It is known for its unique structure, which includes a benzyloxy group and a dioxole ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate typically involves the reaction of 7-hydroxy-2-ethoxybenzo[d][1,3]dioxole-5-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-Methoxybenzodioxole-5-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

    7-Benzyloxy-2,2-diphenyl-benzo(1,3)dioxole-5-carboxylic acid methyl ester: Similar structure with additional phenyl groups.

    1,3-Benzodioxole-5-carboxylic acid: Lacks the benzyloxy and ethoxy groups.

Uniqueness

Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate is unique due to its combination of benzyloxy and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

methyl 2-ethoxy-7-phenylmethoxy-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C18H18O6/c1-3-21-18-23-15-10-13(17(19)20-2)9-14(16(15)24-18)22-11-12-7-5-4-6-8-12/h4-10,18H,3,11H2,1-2H3

InChI Key

VXRCUNVPJDRFCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1OC2=C(O1)C(=CC(=C2)C(=O)OC)OCC3=CC=CC=C3

Origin of Product

United States

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